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Compound of Interest

Compound Name:
Pomalidomide-5-C4-NH2

(hydrochloride)

Cat. No.: B12373922 Get Quote

Executive Summary
Pomalidomide-5-C4-NH2 hydrochloride is a functionalized Cereblon (CRBN) E3 ligase ligand

used as a precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike

standard Pomalidomide derivatives which typically utilize the 4-amino position (C4 of the

isoindoline ring) as the exit vector, this compound utilizes the 5-position (C5 of the isoindoline

ring). This distinct exit vector alters the spatial orientation of the ternary complex, potentially

rescuing degradation efficacy for targets where 4-substituted ligands fail due to steric clashes

or unfavorable geometry.

This guide provides the validated molecular data, structural analysis, and conjugation protocols

required for integrating this ligand into heterobifunctional degrader designs.

Physicochemical Identity & Properties[1][2][3][4]
The following data establishes the precise chemical identity of the compound. Researchers

must distinguish this 5-isomer from the more common 4-isomer (often labeled simply as

Pomalidomide-C4-NH2).
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Property Specification

Compound Name Pomalidomide-5-C4-NH2 hydrochloride

Common Synonyms
5-((4-aminobutyl)amino)thalidomide HCl;

Pomalidomide-5-alkylC4-amine HCl

CAS Number
Not fully assigned (generic); See MCE Cat.[1]

HY-131866

Molecular Weight
380.83 Da (Hydrochloride salt)344.37 Da (Free

base)

Molecular Formula C₁₇H₂₁ClN₄O₄ (Salt)C₁₇H₂₀N₄O₄ (Free base)

Appearance Light yellow to yellow solid

Solubility DMSO: ≥ 50 mg/mL (Need ultrasonic)

Storage -20°C (Powder, sealed, away from moisture)

SMILES & InChI Codes
Isomeric SMILES (HCl Salt):

Canonical SMILES (Free Base):

Structural Analysis & Exit Vectors
Understanding the topology of Pomalidomide-5-C4-NH2 is critical for rational PROTAC design.

The "5-Position" Distinction
Standard Pomalidomide is 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

4-Isomer (Standard): The linker is attached at the position adjacent to the bridgehead

carbonyl. This creates a "curved" or "U-shaped" exit vector relative to the glutarimide binding

pharmacophore.

5-Isomer (This Compound): The linker is attached at the meta-position relative to the

bridgehead carbonyl. This creates a more linear or extended exit vector.
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This difference allows researchers to sample a distinct chemical space. If a standard

Pomalidomide-based PROTAC fails to degrade a target, switching to the 5-isomer can facilitate

the formation of a productive ternary complex by changing the protein-protein interaction (PPI)

interface.

Functional Components[3][6][8]
Warhead (CRBN Binder): The thalidomide-like core (phthalimide + glutarimide) binds to the

thalidomide-binding domain of Cereblon.

Linker (C4 Alkyl): A 4-carbon hydrophobic chain (-NH-(CH2)4-) provides a rigid, short spacer.

Handle (Primary Amine): The terminal -NH2 group is a nucleophilic handle ready for

conjugation with carboxylic acids (via amide coupling) or aldehydes (via reductive amination)

on the Target Protein Ligand.

Structural Topology Diagram
The following diagram illustrates the logical connectivity and the role of the 5-position exit

vector in the PROTAC mechanism.
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Caption: Logical topology of Pomalidomide-5-C4-NH2. The 5-position attachment provides a

unique geometric exit vector compared to standard 4-amino derivatives.

Experimental Protocol: Conjugation Strategy
The primary application of this compound is the synthesis of a complete PROTAC. The terminal

amine allows for rapid coupling to a carboxylic acid-containing ligand.
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Standard Amide Coupling Protocol (HATU Method)
Objective: Conjugate Pomalidomide-5-C4-NH2 HCl to a Target Ligand-COOH.

Reagents:

Pomalidomide-5-C4-NH2 HCl (1.0 eq)

Target Ligand-COOH (1.0 - 1.2 eq)

HATU (1.2 eq)

DIPEA (N,N-Diisopropylethylamine) (3.0 - 5.0 eq)

Solvent: Anhydrous DMF or DMSO

Step-by-Step Workflow:

Activation:

Dissolve the Target Ligand-COOH in anhydrous DMF.

Add HATU (1.2 eq) and DIPEA (2.0 eq).

Stir at Room Temperature (RT) for 15 minutes to activate the acid.

Coupling:

Dissolve Pomalidomide-5-C4-NH2 HCl in a minimal amount of DMF/DMSO.

Add the Pomalidomide solution to the activated acid mixture.

Add remaining DIPEA (ensure pH > 8 to neutralize the HCl salt and facilitate nucleophilic

attack).

Reaction Monitoring:

Stir at RT for 2–16 hours.
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Monitor via LC-MS (Look for mass shift: MW_Ligand + MW_Pomalidomide_Base - 18

(H2O)).

Work-up & Purification:

Dilute with water/brine and extract with Ethyl Acetate (if applicable) OR precipitate with

cold diethyl ether.

Purification: Reverse-phase Preparative HPLC (C18 column) using a Water/Acetonitrile

gradient (+0.1% Formic Acid).

Lyophilize fractions to obtain the final PROTAC powder.

Critical Considerations
Salt Form: The HCl salt adds molecular weight (36.46 Da) and acidity. You must add

sufficient base (DIPEA/TEA) to neutralize the HCl, otherwise, the amine will remain

protonated (

) and non-nucleophilic, causing the reaction to fail.

Stability: The glutarimide ring is susceptible to hydrolysis at high pH (>9) or prolonged

exposure to aqueous basic conditions. Avoid harsh bases like NaOH; use non-nucleophilic

organic bases (DIPEA).

Handling and Stability
Hygroscopicity: The HCl salt is hygroscopic. Store under inert gas (Nitrogen/Argon) if

possible.

Solubility: High solubility in DMSO makes it ideal for biological stock solutions. Avoid storing

in DMSO for >1 month at -20°C due to potential oxidation or slow hydrolysis.

Safety: Treat as a potent teratogen (Thalidomide analog). Handle inside a fume hood with

double gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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